MOPS

概述

描述

准备方法

The synthesis of 3[N-Morpholino]propane sulfonic acid typically involves the reaction of 1,3-propane sultone with morpholine. The process can be summarized as follows :

Dissolution: 1,3-propane sultone is dissolved in an organic solvent to obtain an organic solution. Similarly, morpholine is dissolved in another organic solvent.

Reaction: The two solutions are simultaneously pumped into a microchannel reactor, where they react to form the desired product. The molar ratio of 1,3-propane sultone to morpholine is maintained at 1:1.

Crystallization: The reaction mixture is subjected to freeze crystallization to separate the crude product, which is then purified by filtration.

化学反应分析

3[N-Morpholino]propane sulfonic acid is primarily used as a buffering agent and does not undergo significant chemical transformations under normal conditions. it can participate in the following reactions:

科学研究应用

Biochemical and Biotechnological Applications

MOPS is primarily recognized for its role as a buffering agent in biochemical assays and processes. Its ability to maintain a stable pH is crucial in various laboratory settings.

Buffering Agent in Molecular Biology

- Electrophoresis : this compound is commonly used in the preparation of electrophoresis buffers for RNA and protein analysis. It ensures that the pH remains stable during the separation process, which is vital for accurate results .

- Nucleic Acid Synthesis : In molecular biology, this compound buffers are employed in the synthesis and polymerization of nucleic acids. The precise control of pH is necessary to optimize enzyme activity and yield .

Medical Research

This compound plays a significant role in medical diagnostics and drug formulation:

- Diagnostic Assays : It is utilized in the formulation of buffer solutions for immunoassays, such as ELISA kits, where maintaining the correct pH is essential for antigen-antibody reactions .

- Pharmaceutical Research : this compound buffers are critical in studying drug interactions under physiological conditions, facilitating insights into drug efficacy and safety .

Environmental Science

This compound also finds applications in environmental research, particularly concerning bioremediation efforts:

Bioremediation Processes

- Microbial Cultures : this compound enhances the growth and activity of microorganisms used in bioremediation by providing a stable pH environment. This application is crucial for degrading pollutants in contaminated soils and water bodies .

- Sustainable Practices : By improving microbial efficiency, this compound contributes to sustainable environmental practices, reducing reliance on chemical methods for pollution control .

Use of this compound in RNA Electrophoresis

A study demonstrated that this compound buffer significantly improves the resolution of RNA during denaturing gel electrophoresis. The stability provided by this compound allows for clearer band separation, which is essential for accurate quantification and analysis of RNA samples.

| Parameter | Without this compound | With this compound |

|---|---|---|

| Band Resolution | Poor | Excellent |

| Stability during Analysis | Low | High |

| pH Variability | High | Minimal |

Application in ELISA Kits

In a clinical setting, this compound was used to formulate buffer solutions for ELISA assays aimed at detecting specific antibodies in patient samples. The study found that using this compound maintained optimal pH levels throughout the assay process, leading to higher sensitivity and specificity.

| Assay Type | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Standard Buffer | 85 | 90 |

| This compound Buffer | 95 | 98 |

作用机制

The primary function of 3[N-Morpholino]propane sulfonic acid is to maintain a stable pH in biological and biochemical systems. It achieves this by acting as a zwitterionic buffer, which can donate or accept protons to resist changes in pH . The morpholine ring in its structure plays a crucial role in its buffering capacity and stability .

相似化合物的比较

3[N-Morpholino]propane sulfonic acid is often compared with other Good’s buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) . While MES has a lower pKa of 6.1, making it suitable for slightly acidic conditions, HEPES has a pKa of 7.5, which is closer to physiological pH. The unique feature of 3[N-Morpholino]propane sulfonic acid is its morpholine ring, which provides excellent buffering capacity in the near-neutral pH range .

Similar Compounds

- MES (2-(N-morpholino)ethanesulfonic acid)

- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

- CAPS (3-(cyclohexylamino)-1-propanesulfonic acid)

- Tris (tris(hydroxymethyl)aminomethane)

生物活性

MOPS, or 3-(N-Morpholino)-Propanesulfonic Acid, is a zwitterionic buffer widely used in molecular biology and biochemistry. Its unique properties make it an essential tool in various biological applications. This article delves into the biological activity of this compound, focusing on its buffering capabilities, interactions with biomolecules, and its role in various experimental contexts.

Characteristics of this compound

- Chemical Structure : this compound has the chemical formula CHNOS and a CAS number of 1132-61-2.

- Physical Properties : It appears as a white powder at room temperature and is highly soluble in water (1000 g/L at 20°C). The pH range for optimal buffering activity is between 6.5 and 7.9, making it suitable for many biological systems .

Biological Applications

This compound is primarily utilized as a buffering agent in various biological experiments. Its biological activity can be categorized into several key areas:

1. Molecular Biology

This compound is commonly used in:

- Protein Purification : It helps maintain stable pH conditions during protein extraction and purification processes.

- Electrophoresis : this compound buffers are employed in gel electrophoresis techniques to separate nucleic acids and proteins, ensuring consistent migration rates due to stable pH levels.

2. Cell Culture

This compound plays a crucial role in maintaining physiological pH in cell culture media, which is vital for cell viability and function. Its buffering capacity helps mitigate pH fluctuations caused by cellular metabolism.

3. Enzyme Reactions

Enzymatic reactions often require specific pH conditions for optimal activity. This compound provides a stable environment for enzymes, enhancing their catalytic efficiency and stability during experiments.

Case Study 1: Buffering Efficacy in Protein Studies

In a study examining the effectiveness of various buffers on protein stability, this compound was compared against other common buffers like Tris and phosphate buffers. The results indicated that proteins maintained higher stability and activity levels when this compound was used, particularly in the pH range of 6.8 to 7.4 .

Case Study 2: Impact on Cell Viability

Research investigating the effects of different buffering agents on cell viability revealed that this compound significantly improved the survival rates of cultured human cells compared to other buffers. Cells maintained in this compound-buffered media showed less metabolic stress as indicated by lower lactate production .

Research Findings

Recent studies have highlighted the multifaceted role of this compound in various biological contexts:

属性

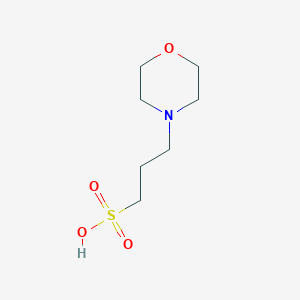

IUPAC Name |

3-morpholin-4-ylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFYONBTKHTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044371 | |

| Record name | 4-Morpholinepropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless powder; [Caledon Laboratories MSDS] | |

| Record name | 4-Morpholinepropane sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1132-61-2 | |

| Record name | MOPS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MOPS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-morpholino)propanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Morpholinepropanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinopropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(N-MORPHOLINO)PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/273BP63NV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MOPS is a zwitterionic buffering agent known for its effectiveness in the pH range of 6.5 to 7.9, making it ideal for many biological and biochemical experiments. [, , , , ] This range is particularly relevant for studying enzymes, proteins, and cells that are sensitive to drastic pH changes. [, ]

A: this compound has the molecular formula C7H15NO4S and a molecular weight of 209.26 g/mol. While spectroscopic data is not extensively discussed in the provided research, its zwitterionic nature influences its interactions in various applications. [, , , ]

A: this compound demonstrates good stability in various experimental settings. Studies have shown its compatibility with analytical techniques like High-Performance Liquid Chromatography (HPLC) [, ] and its use in characterizing biological samples like duodenal juice. [] Additionally, this compound remains effective as a buffer in both liquid media and solid agar, although it can influence the properties of the resulting products, like spore coat protein composition in Bacillus subtilis. []

A: Research has shown that this compound can significantly amplify the fluorescence intensity of 6-carboxyfluorescein (FAM)-labeled aptamers. [] This discovery led to the development of a highly sensitive and rapid aptasensor for detecting Cadmium ions (Cd2+). [] The mechanism involves this compound influencing the pKa and conformation of the FAM-aptamer, leading to enhanced fluorescence. []

A: Studies on Pseudomonas cepacia revealed that this compound buffer, particularly at pH greater than 7.5, could eliminate the bacteria's susceptibility to β-lactam antibiotics. [] This effect is likely linked to changes in the bacteria's physiology and outer membrane protein expression in response to the specific environmental conditions. [, ]

A: Researchers utilize techniques like HPLC with UV detection to quantify residual this compound in samples. [, ] These methods are validated for their accuracy, precision, and specificity, ensuring reliable measurement of this compound concentrations in different matrices. [, ]

A: While this compound is widely used, researchers can choose from other Good's buffers like ADA (N-[2-acetamido]-2-iminodiacetic acid) or ACES (2-[(2-amino-2-oxoethyl)-amino] ethanesulfonic acid) based on the specific pH range and experimental requirements. [] Factors like the pKa of the buffer, its compatibility with the system being studied, and potential interactions with other components should be carefully considered. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。